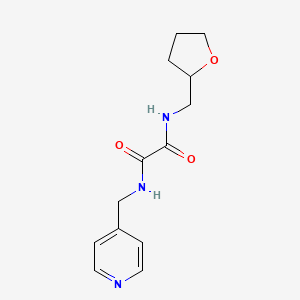
N-(oxolan-2-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide
Descripción general
Descripción
N-(oxolan-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide is an organic compound that features both oxolane and pyridine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide typically involves the reaction of oxolane-2-carboxylic acid with pyridine-4-carboxylic acid, followed by the formation of the oxamide linkage. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or more efficient catalysts. The specific methods would depend on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(oxolan-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts such as palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted oxamides or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of N-(oxolan-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane and pyridine groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(oxolan-2-ylmethyl)-N’-(pyridin-3-ylmethyl)oxamide: Similar structure but with the pyridine ring at the 3-position.
N-(oxolan-2-ylmethyl)-N’-(pyridin-2-ylmethyl)oxamide: Similar structure but with the pyridine ring at the 2-position.
N-(tetrahydrofuran-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide: Similar structure but with a tetrahydrofuran ring instead of oxolane.
Uniqueness
N-(oxolan-2-ylmethyl)-N’-(pyridin-4-ylmethyl)oxamide is unique due to the specific positioning of the oxolane and pyridine rings, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological activities or chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(15-8-10-3-5-14-6-4-10)13(18)16-9-11-2-1-7-19-11/h3-6,11H,1-2,7-9H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOPVACMAHLOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B4008627.png)
![N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-phenylpyrrolidine-1-carbothioamide](/img/structure/B4008635.png)
![N-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}acetamide](/img/structure/B4008643.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4008657.png)
![2-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}-3-methoxyphenol](/img/structure/B4008664.png)

![ethyl 1-[1-methyl-2-(3-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4008680.png)
![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4008684.png)
![1-{3-[5-(1-ethyl-1H-1,2,4-triazol-5-yl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B4008700.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4008702.png)
![3-methoxy-6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B4008716.png)
![[5-hydroxy-3-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone](/img/structure/B4008717.png)
![4-[(1S)-1-cyclohexylethyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4008718.png)
![N,N,N',N'-tetraethyldibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4008721.png)
